2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,5-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.
Synthesis of the Thiophenyl Intermediate: The thiophen-2-ylmethylamine is synthesized through the reaction of thiophene with formaldehyde and ammonia.
Coupling Reaction: The phenoxyacetic acid intermediate is then coupled with the thiophen-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Oxidation: The tetrahydrothiophene moiety is oxidized using an oxidizing agent like hydrogen peroxide to introduce the sulfone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the sulfone group, leading to the formation of alcohols or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its aromatic and heterocyclic components could be useful in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylphenoxy)-N-(tetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide: Lacks the sulfone group, which may affect its reactivity and biological activity.
2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide: Lacks the thiophen-2-ylmethyl group, which may influence its binding properties and overall stability.
Uniqueness
The presence of both the sulfone group and the thiophen-2-ylmethyl group in 2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide makes it unique compared to similar compounds. These functional groups can significantly impact the compound’s chemical reactivity, stability, and potential biological activity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C19H23NO4S2 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H23NO4S2/c1-14-8-15(2)10-17(9-14)24-12-19(21)20(11-18-4-3-6-25-18)16-5-7-26(22,23)13-16/h3-4,6,8-10,16H,5,7,11-13H2,1-2H3 |
InChI Key |
XNDICKHGHRTAPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
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